Meloxicam-d3

Description

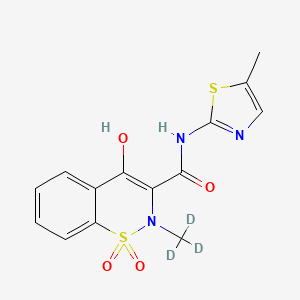

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S2/c1-8-7-15-14(22-8)16-13(19)11-12(18)9-5-3-4-6-10(9)23(20,21)17(11)2/h3-7,18H,1-2H3,(H,15,16,19)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRVUJXDFFKFLMG-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715713 | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942047-63-4 | |

| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 942047-63-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Meloxicam-d3: A Technical Guide to Synthesis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Meloxicam-d3. This deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam is a critical tool in pharmacokinetic and metabolic studies, primarily serving as an internal standard for quantitative analysis by mass spectrometry.

Synthesis of this compound

The synthesis of this compound is achieved through the deuteromethylation of a key precursor, methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. This method introduces three deuterium atoms onto the N-methyl group of the benzothiazine ring, providing a stable isotopic label.

Synthetic Pathway

The synthesis is a two-step process starting from saccharin, which is first converted to methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. This intermediate is then N-methylated using deuterated methyl iodide (CD₃I). The final step involves the amidation with 2-amino-5-methylthiazole to yield this compound.

Caption: Synthetic pathway for this compound.

Experimental Protocol: N-Deuteromethylation

This protocol is adapted from a similar N-alkylation procedure for the same precursor[1].

Materials:

-

Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ice-cold water

-

Methanol

Procedure:

-

To a solution of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1.0 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.2 equivalents).

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Add deuterated methyl iodide (CD₃I, 1.1 equivalents) dropwise to the suspension.

-

Continue stirring at room temperature for 5 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the resulting solid and wash with cold water.

-

Recrystallize the crude product from methanol to obtain pure methyl 4-hydroxy-2-(methyl-d3)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide.

Experimental Protocol: Amidation

This protocol is based on established methods for Meloxicam synthesis.

Materials:

-

Methyl 4-hydroxy-2-(methyl-d3)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

-

2-amino-5-methylthiazole

-

Xylene

Procedure:

-

A mixture of methyl 4-hydroxy-2-(methyl-d3)-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (1.0 equivalent) and 2-amino-5-methylthiazole (1.0 equivalent) in xylene is heated to reflux.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude this compound is purified by recrystallization.

Isotopic Purity Analysis

The isotopic purity of this compound is crucial for its function as an internal standard. It is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available this compound often has an isotopic purity of ≥99% for deuterated forms (d₁-d₃)[2].

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for determining the isotopic distribution and purity of this compound.

Caption: Workflow for isotopic purity analysis by LC-MS/MS.

The following is a general protocol for the analysis of this compound by LC-MS/MS.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm).

-

Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

Data Analysis:

-

Acquire data in MRM mode, monitoring the transitions for Meloxicam and its deuterated isotopologues (d₁, d₂, d₃).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each deuterated species relative to the total of all isotopic forms.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Meloxicam (d₀) | 352.1 | 115.1 |

| Meloxicam-d₃ | 355.1 | 115.1 / 187.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ²H NMR can be employed to confirm the position of deuteration and to estimate the isotopic enrichment.

In the ¹H NMR spectrum of non-deuterated Meloxicam, the N-methyl group appears as a singlet. In this compound, the intensity of this signal will be significantly reduced. The isotopic purity can be estimated by comparing the integral of the residual N-methyl proton signal to the integrals of other non-deuterated protons in the molecule.

²H NMR provides a direct method for observing the deuterium signal. A single resonance corresponding to the -CD₃ group would be expected. The presence of other deuterium signals could indicate isotopic scrambling.

| Analytical Method | Parameter | Expected Result for this compound |

| LC-MS/MS | Mass Transitions | Precursor ion at m/z 355.1 |

| Isotopic Purity | ≥99% (d₁+d₂+d₃) | |

| ¹H NMR | N-CH₃ signal | Significantly diminished intensity |

| ²H NMR | -CD₃ signal | Single resonance peak |

Conclusion

The synthesis of this compound is a well-defined process involving the deuteromethylation of a benzothiazine precursor. The isotopic purity of the final product is of paramount importance for its application as an internal standard and can be reliably determined using mass spectrometry and NMR spectroscopy. The methods outlined in this guide provide a framework for the synthesis and quality control of this essential analytical reagent.

References

- 1. Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

Meloxicam-d3: A Comprehensive Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential components of a Certificate of Analysis (CoA) for Meloxicam-d3. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to accurately interpret and utilize this critical quality control document. This guide details the analytical methodologies used to verify the identity, purity, and isotopic enrichment of this compound, and presents the data in a clear and accessible format.

Physicochemical Properties and Specifications

A Certificate of Analysis for this compound will typically begin with a summary of its fundamental physicochemical properties. These details are crucial for ensuring the correct handling, storage, and use of the material in a research or developmental setting.

| Property | Specification |

| Chemical Name | 4-hydroxy-2-(methyl-d3)-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |

| Molecular Formula | C₁₄H₁₀D₃N₃O₄S₂ |

| Molecular Weight | 354.42 g/mol |

| CAS Number | 942047-63-4 |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥99% Deuterated forms (d₃) |

Analytical Methodologies: Experimental Protocols

The verification of this compound specifications is achieved through a series of rigorous analytical tests. The following sections detail the typical experimental protocols for the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a cornerstone technique for assessing the purity of this compound and separating it from any potential impurities or degradants.

Objective: To determine the chemical purity of this compound by separating it from non-deuterated Meloxicam and other related substances.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Phosphate buffer

Procedure:

-

Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer). The exact ratio is optimized to achieve good separation, for instance, a gradient of acetonitrile in water.

-

Standard Solution Preparation: A standard solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

-

Sample Solution Preparation: The sample solution is prepared in the same manner as the standard solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 355 nm

-

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity of the this compound sample is calculated by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic enrichment.

Objective: To confirm the identity of this compound by verifying its molecular weight and to assess the degree of deuterium incorporation.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an Electrospray Ionization (ESI) source and a triple quadrupole or high-resolution mass analyzer (e.g., TOF or Orbitrap).

Procedure:

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by LC.

-

Ionization: ESI in positive ion mode is commonly used.

-

Mass Analysis:

-

Full Scan MS: A full scan is performed to identify the protonated molecular ion [M+H]⁺. For this compound, this would be expected at m/z 355.

-

Isotopic Distribution: The isotopic cluster of the molecular ion is analyzed. The relative intensities of the ions corresponding to the d₀, d₁, d₂, and d₃ species are used to calculate the isotopic enrichment.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) can be used for structural confirmation. The precursor ion (m/z 355) is fragmented, and the resulting product ions are analyzed. The fragmentation pattern of this compound will be similar to that of unlabeled Meloxicam, but with a 3-unit mass shift in fragments containing the deuterated methyl group.

-

Expected Fragmentation:

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Purity

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm the position of the deuterium labels and to quantify the isotopic enrichment.

Objective: To verify the chemical structure of this compound, confirm the location of the deuterium atoms, and determine the isotopic purity.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

Internal standard for quantification (optional, e.g., maleic acid)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent in an NMR tube.

-

¹H NMR Spectroscopy:

-

The ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the N-methyl group (around 3.5 ppm in unlabeled Meloxicam) confirms successful deuteration at this position.

-

Integration of the residual proton signal of the methyl group relative to other protons in the molecule allows for the calculation of the isotopic enrichment.

-

-

¹³C NMR Spectroscopy:

-

The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (C-D coupling), confirming the location of the label. The chemical shift of this carbon will also be slightly different from the unlabeled analogue.

-

-

Quantitative NMR (qNMR): For a precise determination of purity, a qNMR experiment can be performed using a certified internal standard. The integral of a known proton signal from the analyte is compared to the integral of a known proton signal from the standard of a known concentration.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, with a preference for COX-2. This compound, being a stable isotope-labeled version, is primarily used as an internal standard for the quantification of Meloxicam in biological matrices during pharmacokinetic and metabolic studies. Understanding the mechanism of action of the parent compound is crucial for researchers in this field.

Caption: Meloxicam's preferential inhibition of the COX-2 signaling pathway.

This technical guide provides a foundational understanding of the data and methodologies presented in a Certificate of Analysis for this compound. For specific applications, it is always recommended to consult the CoA provided by the supplier and to perform appropriate in-house verification.

Characterization of Meloxicam-d3 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of Meloxicam-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. Its primary application is as an internal standard for the accurate quantification of Meloxicam in various biological matrices using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and summarizes key stability data.

Physicochemical Properties and Specifications

This compound is structurally identical to Meloxicam, with the exception of three deuterium atoms replacing three hydrogen atoms on the methyl group. This isotopic labeling results in a mass shift that allows for its differentiation from the unlabeled analyte in mass spectrometry, while maintaining nearly identical chemical and physical behavior.

| Property | Specification |

| Chemical Name | 4-hydroxy-2-(methyl-d3)-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide |

| Molecular Formula | C₁₄H₁₀D₃N₃O₄S₂ |

| Molecular Weight | 354.4 g/mol |

| CAS Number | 942047-63-4 |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥98.0%[1][2] |

| Isotopic Enrichment | ≥99.0% deuterated forms (d₁-d₃)[1] |

Mechanism of Action of Meloxicam

Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, particularly showing a preferential inhibition for COX-2 over COX-1. The COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Synthesis of this compound

The synthesis of this compound generally follows the synthetic routes established for unlabeled Meloxicam, with the introduction of a deuterated starting material at an appropriate step. A common approach involves the use of deuterated methyl iodide (CD₃I) for the N-methylation of the benzothiazine ring system.

Experimental Protocols for Quantification using this compound

The following protocols describe the use of this compound as an internal standard for the quantification of Meloxicam in biological samples by LC-MS/MS.

Sample Preparation: Protein Precipitation

This method is suitable for plasma and serum samples.

-

To 50 µL of plasma/serum sample in a microcentrifuge tube, add 150 µL of ice-cold methanol containing this compound at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Microelution Solid Phase Extraction (MEPS)

This method is suitable for oral fluid samples.[3]

-

Condition the MEPS syringe with 50 µL of methanol followed by two washes of 50 µL of water.[3]

-

Load the oral fluid sample containing this compound onto the MEPS sorbent.[3]

-

Wash the sorbent with 50 µL of Milli-Q water to remove interferences.[3]

-

Elute the analytes with 100 µL of a methanol and 10 mM ammonium acetate (80:20, v/v) solution.[3]

-

Inject the eluate directly into the LC-MS/MS system.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

| Parameter | Condition |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of Meloxicam and potential interferences (e.g., 20-80% B over 3 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Meloxicam) | m/z 352.1 → 115.1 |

| MRM Transition (this compound) | m/z 355.1 → 117.1 |

Stability

Proper storage and handling of this compound are crucial to maintain its integrity as an internal standard.

| Condition | Recommendation |

| Long-Term Storage | Store as a solid at -20°C. Stable for at least 3 years.[1] |

| Solution Storage | Prepare fresh solutions. If storage is necessary, store in a tightly sealed container at -20°C or -80°C for short periods. |

| Freeze-Thaw Cycles | Minimize freeze-thaw cycles of solutions to prevent degradation. Aliquot solutions into single-use vials if possible. |

| Working Solutions | Prepare fresh daily from stock solutions. |

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are examples and may require optimization for specific applications and instrumentation. Always refer to the manufacturer's certificate of analysis and safety data sheet for the most accurate and up-to-date information.

References

- 1. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Meloxicam - Wikipedia [en.wikipedia.org]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Deuterated Meloxicam via Selective Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing deuterated meloxicam, with a specific focus on the critical selective alkylation step. Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). The deuteration of meloxicam, specifically the introduction of a trideuteromethyl group, is of significant interest for its potential to alter the drug's pharmacokinetic profile and for its use as an internal standard in quantitative analysis.

Introduction to Deuterated Meloxicam

Meloxicam, chemically known as 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, is prescribed for managing pain and inflammation associated with osteoarthritis and rheumatoid arthritis. The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules can modify their metabolic pathways. Specifically, replacing a methyl group with a deuterated methyl group (CD3) at a site of metabolic oxidation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including increased bioavailability and a longer half-life. Deuterated analogs like Meloxicam-d3 are also invaluable as internal standards for clinical mass spectrometry and therapeutic drug monitoring.[1][2]

General Synthetic Strategy

The synthesis of meloxicam and its deuterated analog generally proceeds through a multi-step sequence starting from saccharin. A key intermediate, methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is first synthesized and then selectively alkylated on the nitrogen atom of the benzothiazine ring. The final step involves the amidation of the resulting ester with 2-amino-5-methylthiazole.

A common synthetic route involves the following key transformations[3][4]:

-

Alkylation of Saccharin: Reaction of saccharin with an appropriate haloacetate ester to form an N-substituted saccharin derivative.

-

Gabriel-Colman Rearrangement: Base-catalyzed rearrangement of the N-substituted saccharin to form the 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide core structure.

-

Selective N-Alkylation: Introduction of a methyl or trideuteromethyl group onto the nitrogen atom of the benzothiazine ring. This step is crucial for selectivity.

-

Amidation: Condensation of the alkylated ester intermediate with 2-amino-5-methylthiazole to yield the final meloxicam product.

The following diagram illustrates the general synthetic pathway for deuterated meloxicam.

The Challenge of Selective Alkylation: N- vs. O-Alkylation

A significant challenge in the synthesis of meloxicam and its analogs is controlling the regioselectivity of the alkylation of the 4-hydroxy-2H-1,2-benzothiazine intermediate. This intermediate possesses two nucleophilic sites: the nitrogen atom of the benzothiazine ring and the oxygen atom of the 4-hydroxy group. Alkylation can therefore lead to either the desired N-alkylated product or the undesired O-alkylated side-product.[5][6]

The choice of base, solvent, and alkylating agent can influence the N/O-alkylation ratio. Generally, polar aprotic solvents and counterions that favor the dissociation of the enolate anion tend to promote O-alkylation, while less polar solvents and tightly bound counterions favor N-alkylation.

Experimental Protocols

The following protocols are synthesized from methodologies described in the literature for the synthesis of meloxicam and its analogs.[3][7][8]

Synthesis of Methyl 4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

This procedure outlines the key selective alkylation step using a deuterated reagent.

-

Preparation of the Intermediate: The starting material, methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide, is prepared from saccharin via reaction with methyl chloroacetate followed by a base-catalyzed rearrangement.[3]

-

Alkylation Reaction:

-

To a solution of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide in a suitable solvent such as dimethylformamide (DMF) or methanol, add a base (e.g., sodium methoxide or potassium carbonate).

-

Stir the mixture at room temperature to form the corresponding salt.

-

Add trideuteromethyl iodide (CD₃I) to the reaction mixture.

-

Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified deuterated ester intermediate.

-

Synthesis of this compound

-

Amidation Reaction:

-

In a reaction vessel, combine the deuterated ester intermediate (methyl 4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) and 2-amino-5-methylthiazole in a high-boiling point solvent such as xylene or dimethyl sulfoxide (DMSO).[3][8]

-

Heat the mixture to a high temperature (e.g., 140-190°C) to drive the condensation reaction, distilling off the methanol byproduct.[8]

-

-

Work-up and Purification:

The following diagram provides a workflow for the synthesis and purification of deuterated meloxicam.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of meloxicam. While specific yields for the deuterated analog may vary, these values provide a benchmark for the non-deuterated synthesis.

Table 1: Reaction Conditions and Yields for Meloxicam Synthesis

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Amidation | 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide, 2-amino-5-methylthiazole | DMSO | 170 | 8 | 89 | [8] |

| Amidation | 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide, 2-amino-5-methylthiazole | DMSO | 189 | 3 | ~92 | [8] |

| Amidation | 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-ethyl carboxylate-1,1-dioxide, 2-amino-5-methylthiazole | DMSO | 140 | 12 | ~87 | [8] |

Table 2: Key Spectroscopic Data for Meloxicam

| Analysis Type | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzothiazine ring, the methyl group on the thiazole ring, the N-methyl group, and the enolic hydroxyl proton. In this compound, the signal for the N-methyl group would be absent. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, providing structural confirmation. |

| Mass Spec (MS) | The molecular ion peak for meloxicam is at m/z 351. For this compound, this peak would be shifted to m/z 354, confirming the incorporation of three deuterium atoms. |

Conclusion

The synthesis of deuterated meloxicam via selective alkylation is a well-established process that is crucial for both drug development and clinical analysis. The key to a successful synthesis lies in controlling the regioselectivity of the alkylation step to favor N-alkylation over O-alkylation. By carefully selecting reaction conditions, high yields of the desired deuterated product can be achieved. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working on the synthesis and application of deuterated pharmaceuticals.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]

Characterization of Meloxicam-d3: An In-depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize Meloxicam-d3, a deuterated isotopologue of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. The inclusion of deuterium atoms in the N-methyl group makes this compound an ideal internal standard for quantitative bioanalytical assays. This document details the expected data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, along with the underlying experimental protocols.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 4-hydroxy-2-(methyl-d3)-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | [1] |

| Molecular Formula | C₁₄H₁₀D₃N₃O₄S₂ | [2] |

| Molecular Weight | 354.42 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98.0% | [2] |

| Isotopic Enrichment | ≥99.0% Deuterium | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of molecules. For this compound, ¹H and ¹³C NMR are used to confirm the molecular structure and the position of the deuterium label.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Meloxicam, with the notable exception of the signal corresponding to the N-methyl protons. Due to the substitution of protons with deuterium, the characteristic singlet for the N-methyl group will be absent in the ¹H NMR spectrum. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.8 - 7.9 | m | Aromatic Protons |

| ~7.7 | s | Thiazole Proton |

| ~7.4 | s | Aromatic Proton |

| ~2.4 | s | Thiazole Methyl Protons |

| Absent | - | N-CD₃ |

Note: The chemical shifts are based on typical values for unlabeled Meloxicam and may vary slightly.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will also closely resemble that of the unlabeled compound. The carbon of the deuterated methyl group (N-CD₃) will exhibit a characteristic multiplet due to coupling with deuterium (a spin-1 nucleus).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (Amide) |

| ~160 | C-OH (Enol) |

| ~152 | Thiazole C2 |

| ~148 | Thiazole C4 |

| ~135 | Aromatic C |

| ~130 | Aromatic C |

| ~129 | Aromatic C |

| ~126 | Aromatic C |

| ~124 | Aromatic C |

| ~116 | Thiazole C5 |

| ~30 | N-CD₃ (multiplet) |

| ~12 | Thiazole CH₃ |

Note: The chemical shifts are based on typical values for unlabeled Meloxicam and may vary slightly.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is outlined below.

References

Physicochemical Properties of Meloxicam-d3: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Meloxicam-d3, with a core focus on its solubility characteristics. This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, is primarily utilized as an internal standard in pharmacokinetic and bioequivalence studies. Understanding its solubility is critical for the development of robust analytical methods and for its application in various research contexts. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Solubility Data

This compound shares a similar foundational structure with Meloxicam, with deuterium atoms replacing hydrogen atoms on the N-methyl group of the thiazolyl ring. This isotopic substitution offers a distinct mass signature for mass spectrometry-based quantification without significantly altering the compound's inherent physicochemical properties.

Meloxicam is characterized as a pastel yellow solid that is practically insoluble in water but exhibits higher solubility in strong acids and bases.[1] It is also described as being very slightly soluble in methanol.[2][3] The solubility of this compound in various organic solvents and aqueous systems is crucial for its handling and application in laboratory settings.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and its non-deuterated counterpart, Meloxicam. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of co-solvents.

| Compound | Solvent | Temperature | Solubility |

| This compound | Dimethylformamide (DMF) | Not Specified | 20 mg/mL |

| This compound | Dimethyl sulfoxide (DMSO) | Not Specified | 20 mg/mL |

| This compound | DMSO:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:1) | Not Specified | 0.5 mg/mL |

| Meloxicam | Water | 25 °C | 0.003414 mg/mL[4] |

| Meloxicam | Methanol | Not Specified | Very slightly soluble[2][3] |

| Meloxicam | Ethanol | Not Specified | Slightly soluble[4] |

| Meloxicam | Acetone | Not Specified | Slightly soluble[4] |

| Meloxicam | Chloroform | Not Specified | Slightly soluble[4] |

| Meloxicam | Polyethylene glycol 400 (PEG 400) | Not Specified | 3.763 mg/mL to 9.2 mg/mL[4][5] |

| Meloxicam | Water (at saturation) | Not Specified | 4 mg/mL[6] |

| Meloxicam | DMSO | 298.15 K | Mole fraction: 7.909 x 10⁻³[7] |

| Meloxicam | Water | 298.15 K | Mole fraction: 1.137 x 10⁻⁶[7] |

Note: The data for Meloxicam is included for reference and comparative purposes. Researchers should be aware that while the deuteration in this compound is not expected to drastically alter its solubility, minor differences may exist.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium (thermodynamic) solubility of a compound.[8] The following protocol provides a detailed, step-by-step procedure suitable for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, organic solvents)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Solvent: Prepare the desired solvent system. For aqueous solutions, ensure the pH is accurately adjusted and buffered if necessary.

-

Addition of Excess Solute: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Add a known volume of the solvent to the vial. Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed to let the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Sample Preparation: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the standard solutions and the diluted sample solution using a validated HPLC method.

-

-

Calculation: Construct a calibration curve from the analysis of the standard solutions. Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the original solubility in the saturated solution by accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Biological Context: Meloxicam's Mechanism of Action

Meloxicam is a preferential inhibitor of cyclooxygenase-2 (COX-2).[9] The anti-inflammatory, analgesic, and antipyretic effects of Meloxicam are primarily attributed to the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

The enzyme cyclooxygenase (COX) exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. By preferentially inhibiting COX-2 over COX-1, Meloxicam reduces inflammation and pain with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Signaling Pathway of COX-2 Inhibition by Meloxicam

Caption: Simplified signaling pathway of Meloxicam's inhibitory action on COX-2.

This technical guide provides foundational information on the physicochemical properties of this compound, with a specific emphasis on its solubility. The provided data and protocols are intended to support researchers and scientists in their drug development and analytical endeavors. For more specific applications, further empirical determination of solubility under desired conditions is recommended.

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. EP3777862A1 - Meloxicam composition, preparation and preparation method and use thereof - Google Patents [patents.google.com]

- 5. KR20210007951A - Meloxicam composition, formulation, and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Dissolution Kinetics of Meloxicam Formulations Co-Milled with Sodium Lauryl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pjps.pk [pjps.pk]

Isotopic Enrichment of Meloxicam-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the isotopic enrichment of Meloxicam to yield its deuterated analogue, Meloxicam-d3. This compound serves as a critical internal standard for the highly accurate quantification of Meloxicam in various biological matrices through mass spectrometry-based assays. This document outlines a plausible synthetic pathway for this compound, detailed experimental protocols, and methods for its analytical characterization. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz to ensure clarity and ease of understanding for researchers and drug development professionals.

Introduction

Meloxicam is a widely prescribed non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] Accurate determination of its concentration in plasma and other biological fluids is essential for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and instrument response.[2][3]

This compound is a deuterated form of Meloxicam where three hydrogen atoms on the N-methyl group of the benzothiazine ring are replaced with deuterium atoms.[1] This isotopic substitution results in a mass shift of +3 Da, allowing for its clear differentiation from the unlabeled analyte in mass spectrometry, while maintaining nearly identical physicochemical properties.[4]

This guide details the synthesis, purification, and analytical characterization of this compound, providing researchers with the necessary information to understand and potentially replicate its preparation for use in analytical applications.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key isotopic labeling step occurring during the N-alkylation of a benzothiazine precursor using a deuterated methylating agent. The general synthetic strategy is adapted from established methods for the synthesis of Meloxicam.[5][6]

Synthetic Pathway

The synthesis commences with the formation of a key intermediate, methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Intermediate 2 ). This intermediate is then N-methylated using iodomethane-d3 to introduce the trideuteromethyl group, yielding the deuterated ester 3 . Finally, amidation of this ester with 2-amino-5-methylthiazole affords this compound (4 ).

References

- 1. caymanchem.com [caymanchem.com]

- 2. Meloxicam(71125-38-7) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Meloxicam synthesis - chemicalbook [chemicalbook.com]

- 6. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]

The Gold Standard in Bioanalysis: Meloxicam-d3 as an Internal Standard

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for achieving reliable and reproducible data. This technical guide provides an in-depth exploration of the mechanism of action of Meloxicam-d3 as an internal standard in the quantification of the nonsteroidal anti-inflammatory drug (NSAID), meloxicam.

The Core Principle: Why a Deuterated Internal Standard?

An internal standard is a compound added in a known amount to samples, calibrators, and quality controls to correct for variability during the analytical process.[1] While structurally similar analogs can be used, a stable isotope-labeled internal standard, such as this compound, is the preferred choice in mass spectrometry-based bioanalysis.[1][2]

This compound is a form of meloxicam where three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (meloxicam) and the internal standard (this compound).[3] Critically, the physicochemical properties of this compound are nearly identical to those of meloxicam. This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer's source.[1]

The primary advantage of this near-identical behavior is the ability of this compound to compensate for variations that can compromise quantitative accuracy.[2] These variations can include:

-

Extraction Recovery: Any loss of meloxicam during sample preparation will be mirrored by a proportional loss of this compound.

-

Matrix Effects: Co-eluting endogenous components in biological matrices (like plasma or oral fluid) can suppress or enhance the ionization of the analyte. Since this compound co-elutes with meloxicam, it experiences the same matrix effects, allowing for accurate correction.[2]

-

Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer performance are normalized when the response of the analyte is measured as a ratio to the internal standard.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, these sources of error are effectively canceled out, leading to a more robust and reliable quantification.

Mechanism of Action of Meloxicam

While its role as an internal standard is purely analytical, it is important for the user to understand the therapeutic mechanism of the analyte being quantified. Meloxicam is a preferential inhibitor of cyclooxygenase-2 (COX-2).[3][4] The COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[3][4] By selectively inhibiting COX-2, meloxicam reduces the production of these pro-inflammatory prostaglandins.[3][4]

Figure 1: Simplified signaling pathway of Meloxicam's inhibitory action on the COX-2 enzyme.

Experimental Protocols for Quantification of Meloxicam using this compound

The following are detailed methodologies from published studies for the quantification of meloxicam in biological matrices using this compound as an internal standard.

Protocol 1: Quantification of Meloxicam in Human Plasma

This protocol is adapted from the validated LC-MS/MS method by Jiang et al. (2021).[3]

1. Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of methanol containing this compound (at a concentration of 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

-

LC System: Agilent 1260 series or equivalent.

-

Column: Poroshell 120 SB-C18 (2.1 × 50 mm, 2.7 µm).[3]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A gradient program is used, starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30°C.

-

Total Run Time: 4.0 minutes.[3]

3. Mass Spectrometry Conditions:

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Protocol 2: Quantification of Meloxicam in Oral Fluid

This protocol is adapted from the validated LC-MS/MS method by Oliveira et al. (2023).[4]

1. Sample Preparation (Microelution Solid-Phase Extraction - MEPS):

-

Condition the MEPS needle (e.g., C18 sorbent) with 50 µL of methanol followed by two washes of 50 µL of Milli-Q water.

-

Load the oral fluid sample, which has been spiked with this compound, onto the MEPS syringe.

-

Wash the sorbent with 50 µL of Milli-Q water to remove interferences.

-

Elute the analytes with 100 µL of a solution of methanol and 10 mM ammonium acetate (80:20 v/v).

-

Dispense the eluate into an autosampler vial for injection.

-

Inject 5 µL into the LC-MS/MS system.[4]

2. Liquid Chromatography Conditions:

-

LC System: Shimadzu LC-20AD series or equivalent.

-

Column: Shim-Pack XR-ODS (75 L × 2.0 mm) with a C18 pre-column.[4]

-

Mobile Phase: Isocratic mixture of methanol and 10 mM ammonium acetate (80:20, v/v).[4]

-

Flow Rate: 0.3 mL/min.[4]

-

Column Temperature: 40°C.[4]

-

Total Run Time: 5 minutes.[4]

3. Mass Spectrometry Conditions:

-

MS System: Shimadzu Triple Quadrupole 8040 Mass Spectrometer or equivalent.

-

Ionization Source: ESI in positive ion mode.

-

Detection Mode: MRM.

-

MRM Transitions: Specific transitions for meloxicam and this compound would be optimized as in Protocol 1.

Figure 2: A generalized workflow for the quantification of meloxicam using this compound as an internal standard.

Quantitative Data and Method Performance

The use of this compound allows for the development of highly robust and sensitive bioanalytical methods. The following table summarizes the quantitative performance data from the method described by Jiang et al. (2021) for the analysis of meloxicam in human plasma.[3]

| Parameter | Result |

| Linearity Range | 8.00 – 1600 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 8.00 ng/mL |

| Intra-day Precision (%RSD) | 2.1% – 6.9% |

| Inter-day Precision (%RSD) | 5.8% – 9.0% |

| Accuracy (%RE) | -4.2% – 5.4% |

| Mean Recovery (Meloxicam) | 93.3% – 98.7% |

| Mean Recovery (this compound) | 94.6% – 98.0% |

| Matrix Effect (Meloxicam) | 95.8% – 102.5% |

| Matrix Effect (this compound) | 97.4% – 101.9% |

Data sourced from Jiang et al., Biomedical Chromatography, 2021.[3]

The data clearly demonstrates the excellent performance of the method. The high precision (low %RSD) and accuracy (low %RE) are indicative of a reliable assay. Crucially, the recovery and matrix effect values for meloxicam and this compound are very similar, confirming that the internal standard is effectively tracking the analyte and correcting for analytical variability.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of meloxicam in biological matrices. Its mechanism of action as an internal standard is rooted in its near-identical physicochemical properties to the unlabeled analyte, which allows it to effectively normalize variability in sample preparation and instrumental analysis. The use of this compound enables the development of highly sensitive, specific, accurate, and precise LC-MS/MS methods, which are essential for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The detailed protocols and performance data presented in this guide underscore the value of employing a stable isotope-labeled internal standard to ensure data integrity and confidence in bioanalytical results.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Using a stable isotope-labeled internal standard for liquid chromatography-tandem mass spectrometry quantitation of meloxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Meloxicam using Meloxicam-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed, validated LC-MS/MS method for the quantitative analysis of Meloxicam in biological matrices, utilizing its deuterated internal standard, Meloxicam-d3.

Introduction

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that exhibits anti-inflammatory, analgesic, and antipyretic activities.[1][2][3] Its mechanism of action is primarily through the preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1][4][5] This selectivity is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.[2][4] Accurate and precise quantification of Meloxicam in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Meloxicam, employing this compound as a stable isotope-labeled internal standard (SIL IS) to ensure high accuracy and precision.[6]

Mechanism of Action: Meloxicam's Inhibition of the COX Pathway

Meloxicam exerts its therapeutic effects by inhibiting COX enzymes, which are key in the inflammatory cascade that converts arachidonic acid into prostaglandins.[1][4] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced at sites of inflammation.[1] Meloxicam's preferential inhibition of COX-2 leads to a reduction in the synthesis of pro-inflammatory prostaglandins.[1]

Figure 1: Mechanism of action of Meloxicam.

Experimental Protocols

This section details the materials, reagents, and procedures for the sample preparation, LC-MS/MS analysis, and method validation.

Materials and Reagents

-

Meloxicam reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Control biological matrix (e.g., human plasma, rat plasma)

-

All other chemicals and solvents should be of analytical grade or higher.

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Meloxicam and this compound in methanol. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Meloxicam stock solution with a mixture of methanol and water (e.g., 50:50, v/v) to create calibration curve (CC) standards.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for extracting Meloxicam from plasma samples.[6][7]

-

Aliquot 50 µL of the biological matrix (blank, CC, quality control (QC), or unknown sample) into a 1.5 mL microcentrifuge tube.[6]

-

Add 20 µL of the IS working solution (this compound) to all tubes except for the blank matrix.

-

Vortex briefly.

-

Add 150 µL of cold acetonitrile or methanol to precipitate proteins.[6]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion (e.g., 5 µL) into the LC-MS/MS system.[8]

LC-MS/MS Workflow

Figure 2: Experimental workflow for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | C18 column (e.g., Poroshell 120 SB-C18, 2.1 x 50 mm, 2.7 µm)[6] |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate[7][8] |

| Mobile Phase B | Acetonitrile or Methanol[6][7] |

| Flow Rate | 0.3 - 0.5 mL/min[8] |

| Gradient | Optimized for separation (e.g., starting with 20% B, ramping to 90% B) |

| Column Temperature | 40°C[8] |

| Injection Volume | 5 - 10 µL |

| Run Time | 4 - 5 minutes[6][8] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Meloxicam) | m/z 352.1 → 115.1[6] |

| MRM Transition (this compound) | m/z 355.1 → 187.1[6] |

| Source Temperature | 400 - 550°C |

| Ion Spray Voltage | 5500 V |

| Collision Gas | Nitrogen |

Method Validation

The developed method should be fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[8]

Validation Parameters

The following parameters should be assessed:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte. A linear range of 8.00 to 1600 ng/mL has been reported.[6]

-

Accuracy and Precision: The closeness of the determined value to the nominal value (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% for LLOQ).

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. LLOQs of 0.10 ng/mL and 0.6103 ng/mL have been achieved.[7]

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

-

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term).

Table 3: Summary of Typical Method Validation Results

| Parameter | Typical Value/Range | Acceptance Criteria (ICH M10) |

| Linearity (r²) | > 0.995 | ≥ 0.98 |

| LLOQ | 0.1 - 8.0 ng/mL[6][7] | Signal-to-noise ratio ≥ 5; Accuracy ±20%; Precision ≤20% |

| Intra-day Precision (CV%) | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (CV%) | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Intra-day Accuracy (% Bias) | Within ±15%[7] | Within ±15% (±20% at LLOQ) |

| Inter-day Accuracy (% Bias) | Within ±15%[7] | Within ±15% (±20% at LLOQ) |

| Recovery | > 85% | Consistent, precise, and reproducible |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | IS-normalized matrix factor CV ≤ 15% |

Data Presentation and Analysis

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Meloxicam to this compound against the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is commonly used.

-

Quantification: Determine the concentration of Meloxicam in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

Data Reporting: Report all concentrations, accuracy, and precision data in clearly structured tables.

Conclusion

The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of Meloxicam in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of drug development. Full validation of the method should be performed in accordance with regulatory guidelines to ensure data integrity.

References

- 1. What is the mechanism of Meloxicam? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Meloxicam - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. labs.iqvia.com [labs.iqvia.com]

- 8. database.ich.org [database.ich.org]

Application Note: Quantification of Meloxicam in Human Plasma by LC-MS/MS Using Meloxicam-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Purpose: This application note provides a detailed protocol for the sensitive and selective quantification of meloxicam in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Meloxicam-d3 is employed as the internal standard to ensure accuracy and precision.

Introduction

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis and other inflammatory conditions. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This method outlines a robust and reproducible procedure for extracting meloxicam and its deuterated internal standard, this compound, from human plasma, followed by analysis using LC-MS/MS.

Experimental Protocols

Materials and Reagents

-

Meloxicam reference standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized and filtered

-

Human plasma (K2-EDTA)

Instrumentation

-

Liquid Chromatograph (LC): Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer (MS): Sciex Triple Quad 5500 or equivalent

-

Analytical Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent

Sample Preparation: Protein Precipitation

A simple and efficient protein precipitation method is used for sample cleanup.

-

Thawing: Thaw plasma samples and quality controls (QCs) at room temperature.

-

Aliquoting: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 20 µL of the working internal standard solution (this compound in methanol) to each plasma sample.

-

Precipitation: Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing: Vortex the mixture for approximately 30 seconds to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The chromatographic separation is achieved using a gradient elution on a C18 column.

| Parameter | Condition |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | Time (min) | %B |

| 0.01 | 30 | |

| 1.50 | 90 | |

| 2.00 | 90 | |

| 2.10 | 30 | |

| 3.00 | 30 |

Mass Spectrometry Conditions

The analysis is performed in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Curtain Gas (CUR) | 30 psi |

| Collision Gas (CAD) | Medium |

| IonSpray Voltage | 5500 V |

| Temperature (TEM) | 500 °C |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| MRM Transitions | Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (V) | CXP (V) |

| Meloxicam | 352.0 | 115.0 | 60 | 35 | 8 | |

| This compound | 355.0 | 115.0 | 60 | 35 | 8 |

Data Presentation

Calibration Curve and Linearity

The method was found to be linear over the concentration range of 1.0 to 2000.0 ng/mL for meloxicam in human plasma. The calibration curve was constructed by plotting the peak area ratio of meloxicam to this compound against the nominal concentration. A weighted (1/x²) linear regression was used.

| Analyte | Concentration Range (ng/mL) | R² Value |

| Meloxicam | 1.0 - 2000.0 | > 0.99 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at four different concentration levels.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low | 3.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Medium | 100.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| High | 1800.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

LLOQ: Lower Limit of Quantification

Visualizations

Experimental Workflow

The following diagram illustrates the major steps involved in the quantification of meloxicam in plasma.

Caption: Workflow for meloxicam quantification in plasma.

LC-MS/MS System Logic

This diagram shows the logical flow from sample introduction to data acquisition.

Application Note: Quantification of Meloxicam-d3 in Synovial Fluid by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of meloxicam in synovial fluid, utilizing its deuterated analog, meloxicam-d3, as an internal standard (IS). The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of this compound ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, drug monitoring, and research in rheumatology and drug development.[1][2]

Introduction

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) commonly used to manage pain and inflammation associated with osteoarthritis and rheumatoid arthritis. Direct measurement of meloxicam concentrations in synovial fluid, the lubricating fluid of the joints, is crucial for understanding its local pharmacokinetics and therapeutic efficacy at the target site. LC-MS/MS offers high selectivity and sensitivity for quantifying drug levels in complex biological matrices like synovial fluid. The use of a stable isotope-labeled internal standard such as this compound is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.

Experimental Protocols

Sample Preparation (Protein Precipitation)

A simple and effective protein precipitation method is employed for the extraction of meloxicam and this compound from synovial fluid.[3][4]

Materials:

-

Synovial fluid samples

-

This compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol)

-

Methanol, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Pipette 50 µL of synovial fluid into a clean microcentrifuge tube.

-

Add 25 µL of the this compound internal standard solution.

-

Add 125 µL of methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Figure 1: Workflow for the preparation of synovial fluid samples.

Liquid Chromatography

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Shim-Pack XR-ODS, 75 L x 2.0 mm)[5] |

| Mobile Phase | Methanol and 10 mM ammonium acetate (80:20, v/v)[5] |

| Flow Rate | 0.3 mL/min[5] |

| Column Temperature | 40 °C[5] |

| Injection Volume | 5 µL[5] |

| Run Time | Approximately 5 minutes[5] |

Mass Spectrometry

Instrumentation:

-

Triple Quadrupole Mass Spectrometer

Mass Spectrometric Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Meloxicam: Precursor Ion (m/z) -> Product Ion (m/z) This compound: Precursor Ion (m/z) -> Product Ion (m/z) |

| Collision Gas | Nitrogen or Argon |

| Capillary Temp. | 275 °C[6] |

| Vaporizer Temp. | 450 °C[6] |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use. Based on available literature for similar analyses, the precursor ion for meloxicam is approximately 352.1 m/z and for this compound is approximately 355.1 m/z.

Figure 2: Logical flow of the LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize the expected performance characteristics of the method, based on validated methods for meloxicam in other biological fluids.[5][7]

Table 1: Calibration Curve and Linearity

| Parameter | Expected Value |

| Linearity Range (ng/mL) | 0.5 - 500 |

| Correlation Coefficient (r²) | ≥ 0.995 |

Table 2: Precision and Accuracy

| Quality Control Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%RE) |

| LLOQ | 0.5 | < 20% | ± 20% |

| Low (LQC) | 1.5 | < 15% | ± 15% |

| Medium (MQC) | 75 | < 15% | ± 15% |

| High (HQC) | 400 | < 15% | ± 15% |

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium-Quality Control; HQC: High-Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error.

Table 3: Recovery

| Analyte | Extraction Recovery (%) |

| Meloxicam | > 85% |

Discussion

This LC-MS/MS method provides a reliable and sensitive approach for the quantification of meloxicam in synovial fluid. The use of protein precipitation is a straightforward and effective sample clean-up technique. Chromatographic conditions are optimized for a rapid analysis time, allowing for high-throughput applications. The integration of this compound as an internal standard is critical for mitigating matrix effects and ensuring data integrity. This method is well-suited for pharmacokinetic studies investigating the distribution of meloxicam into the synovial space, which is essential for optimizing dosing regimens and developing new formulations for the treatment of joint diseases.[8]

Conclusion

The detailed protocol and performance characteristics presented in this application note demonstrate a robust LC-MS/MS method for the quantification of meloxicam in synovial fluid using this compound as an internal standard. This method is valuable for researchers and scientists in the fields of pharmacology, drug development, and clinical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacokinetic studies of meloxicam following oral and transdermal administration in Beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Articular diffusion of meloxicam after a single oral dose: relationship to cyclo-oxygenase inhibition in synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantification of Meloxicam in Tissue Samples using Meloxicam-d3 as an Internal Standard by LC-MS/MS

Application of Meloxicam-d3 in High-Resolution Mass Spectrometry

Application Note

Introduction